molecular formula C17H12N2O4S B5725268 4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

Cat. No.: B5725268
M. Wt: 340.4 g/mol
InChI Key: PIIOKJNEAXWWRA-UHFFFAOYSA-N
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Description

4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound with the molecular formula C16H11NO4 It is known for its unique structure, which includes a benzofuran moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, followed by the introduction of the benzoic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Benzofuran-2-ylcarbonyl)amino]benzoic acid: This compound shares a similar structure but lacks the carbamothioyl group.

    Benzoic acid derivatives: Various benzoic acid derivatives can be compared based on their functional groups and reactivity.

Uniqueness

4-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-benzofuran-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-15(14-9-11-3-1-2-4-13(11)23-14)19-17(24)18-12-7-5-10(6-8-12)16(21)22/h1-9H,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIOKJNEAXWWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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